molecular formula C12H16O3 B2952866 1-(5-butoxy-2-hydroxyphenyl)ethan-1-one CAS No. 152810-06-5

1-(5-butoxy-2-hydroxyphenyl)ethan-1-one

Cat. No.: B2952866
CAS No.: 152810-06-5
M. Wt: 208.257
InChI Key: WFMGVLPLMIMMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-butoxy-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of a butoxy group attached to a hydroxyphenyl ring, which is further connected to an ethanone group. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-butoxy-2-hydroxyphenyl)ethan-1-one typically involves the reaction of 5-butoxy-2-hydroxybenzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity . The process may include continuous flow reactors and advanced purification techniques such as column chromatography and distillation to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-butoxy-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(5-butoxy-2-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(5-butoxy-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes . For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-butoxy-2-hydroxyphenyl)ethan-1-one is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

1-(5-butoxy-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-4-7-15-10-5-6-12(14)11(8-10)9(2)13/h5-6,8,14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMGVLPLMIMMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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